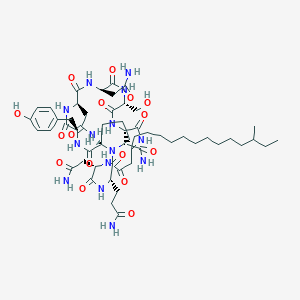

Mycosubtilin

Description

Properties

CAS No. |

1392-60-5 |

|---|---|

Molecular Formula |

C55H86N14O16 |

Molecular Weight |

1199.4 g/mol |

IUPAC Name |

3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |

InChI |

InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |

InChI Key |

RCIPRGNHNAEGHR-ZLHAWHIKSA-N |

SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

Isomeric SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

Synonyms |

mycosubtilin mycosubtiline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Mycosubtilin from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide belonging to the iturin family, has garnered significant attention in the scientific community for its broad-spectrum activity against pathogenic fungi. Produced by various strains of Bacillus subtilis, this secondary metabolite presents a promising alternative to conventional fungicides, particularly in the agricultural and pharmaceutical sectors. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this remarkable bioactive compound. The guide includes structured data on production yields, detailed experimental protocols, and visualizations of the biosynthetic pathway and isolation workflows to facilitate a deeper understanding and practical application of this knowledge.

Discovery and Characterization

This compound was first identified in 1949 by Walton and Woodruff from the culture broth of a Bacillus strain, which was later identified as Bacillus subtilis ATCC 6633.[1] It was characterized as a crystalline antifungal agent distinct from the closely related subtilin.[1] this compound is a cyclic lipopeptide, a class of compounds consisting of a lipid moiety linked to a peptide chain.[1] Specifically, it is a member of the iturin family of lipopeptides, which are characterized by a β-amino fatty acid linked to a cyclic heptapeptide.[2][3][4] The peptide moiety of this compound has the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with the second, third, and sixth amino acids in the D-configuration.[2][4][5]

The biosynthesis of this compound is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) complex.[6] The genetic blueprint for this machinery is encoded in the myc operon, a 38 kb gene cluster in B. subtilis ATCC 6633.[3][7] This operon consists of four open reading frames: fenF, mycA, mycB, and mycC.[3][6] These genes encode the necessary enzymes for the synthesis of the this compound molecule.[7] The entire operon is under the control of a single promoter, Pmyc.[6][7]

Quantitative Data on this compound Production

The production of this compound can be influenced by the Bacillus subtilis strain, culture conditions, and genetic modifications. The following tables summarize key quantitative data related to this compound production.

Table 1: this compound Production in Different Bacillus subtilis Strains

| Strain | Genotype/Modification | This compound Yield (mg/L) | Reference |

| B. subtilis ATCC 6633 | Wild-type | 55.0 ± 10.3 | [1] |

| B. subtilis BBG100 | Replacement of native myc operon promoter with a constitutive promoter | Up to 15-fold higher than wild-type | [6][8][9] |

| B. subtilis Z15 | Wild-type, isolated from cotton field | ~3.5 | [10] |

| B. subtilis BV12I37 | Genetically modified ATCC 6633 | 45.7 ± 1.3 | [1] |

| B. subtilis BBG133 | Genetically modified ATCC 6633 | 36.7 ± 18.1 | [1] |

Table 2: Effect of Amino Acid Supplementation on this compound Isoform Distribution in B. subtilis ATCC 6633

| Amino Acid Supplemented (2 g/L) | This compound Isoform Profile | Reference |

| Leucine (Leu) | Induces an increase in odd iso fatty acids (iso-C15 and iso-C17) | [1] |

| Isoleucine (Ile) | Favors the biosynthesis of anteiso fatty acids, leading to a significant increase in anteiso-C17 this compound | [1] |

| Valine (Val) | Induces an increase in even iso fatty acids (iso-C14 and iso-C16) | [1] |

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and purification of this compound from Bacillus subtilis.

Fermentation of Bacillus subtilis for this compound Production

3.1.1. Culture Media

-

Landy Medium (Modified) : This medium is commonly used for lipopeptide production. A modified version consists of: glucose (20 g/L), glutamic acid (2 g/L), (NH₄)₂SO₄ (2.3 g/L), yeast extract (1 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), KCl (0.5 g/L), CuSO₄ (1.6 mg/L), Fe₂(SO₄)₃ (1.2 mg/L), and MnSO₄ (0.4 mg/L).[11] The pH is adjusted to 7.0.

-

Beef Extract-Peptone Medium : This medium contains 0.5% beef extract, 1% peptone, and 0.5% NaCl, with the pH adjusted to 7.2.[10]

3.1.2. Inoculum Preparation and Fermentation Conditions

-

Prepare a seed culture by inoculating a single colony of B. subtilis into a suitable broth medium (e.g., LB medium) and incubating at 37°C with shaking at 220 rpm for 12-24 hours.[10]

-

Inoculate the production medium with 2% (v/v) of the seed culture.[10]

-

Incubate the production culture at 30-37°C with shaking at 220 rpm for 48-96 hours.[2][10] For larger scale production in a fermenter, maintain the pH at 7.0 and provide aeration.[5]

Isolation and Extraction of this compound

3.2.1. Acid Precipitation and Solvent Extraction

-

After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to remove bacterial cells.[10]

-

Adjust the pH of the supernatant to 2.0 with concentrated HCl and stir overnight at 4°C to precipitate the lipopeptides.[2]

-

Collect the precipitate by centrifugation at 4,000 x g at 4°C.[10]

-

Extract the precipitate twice, first with 95% ethanol and then with 70% ethanol.[2] Alternatively, dissolve the precipitate in 80% (v/v) pre-cooled acetone and incubate for 4 hours at -20°C.[10]

-

Collect the supernatant from the solvent extraction and evaporate the solvent to obtain the crude this compound extract.

3.2.2. Solid-Phase Extraction (SPE)

-

For a cleaner extract, the culture supernatant can be passed through a C18 Maxi-Clean cartridge.[6]

-

Elute the lipopeptides from the cartridge with pure methanol.[6]

-

Dry the eluate to obtain the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation : Dissolve the crude this compound extract in a suitable solvent, such as 50% ethanol.[11][12]

-

HPLC System : Utilize a reversed-phase HPLC system with a C18 column (e.g., 5 µm, 250 x 3.0 mm).[11][12]

-

Mobile Phase and Gradient : A common mobile phase consists of a mixture of acetonitrile, water, and trifluoroacetic acid (TFA). For this compound separation, an isocratic elution with acetonitrile/water/TFA (40:60:0.1 v/v/v) for 20 minutes can be effective.[11][12]

-

Detection : Monitor the elution at a wavelength of 210-240 nm.[13]

-

Fraction Collection : Collect the peaks corresponding to the different this compound isoforms for further analysis and use.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound in Bacillus subtilis is a tightly regulated process. The following diagrams illustrate the key regulatory pathways and a typical experimental workflow for this compound isolation and purification.

Conclusion

This compound stands out as a highly promising biocontrol agent and a potential lead compound for the development of novel antifungal drugs. This guide has provided a detailed overview of its discovery and the technical procedures for its isolation from Bacillus subtilis. The presented data on production yields and the influence of culture conditions, along with the detailed experimental protocols, offer a solid foundation for researchers to embark on or advance their work with this fascinating lipopeptide. The elucidation of the regulatory pathways governing this compound biosynthesis opens up avenues for metabolic engineering to further enhance its production. The continued exploration of this compound and other lipopeptides from Bacillus species is crucial for the development of sustainable and effective solutions to combat fungal diseases in agriculture and medicine.

References

- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of this compound Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The this compound synthetase of Bacillus subtilis ATCC6633: A multifunctional hybrid between a peptide synthetase, an amino transferase, and a fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Produced by Bacillus subtilis ATCC6633 Inhibits Growth and Mycotoxin Biosynthesis of Fusarium graminearum and Fusarium verticillioides [mdpi.com]

- 8. arxiv.org [arxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Isolation and characterization of a this compound homologue antagonizing Verticillium dahliae produced by Bacillus subtilis strain Z15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]

- 13. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Mycosubtilin Biosynthesis Pathway in Bacillus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycosubtilin is a potent antifungal lipopeptide belonging to the iturin family, produced by various Bacillus species, most notably Bacillus subtilis ATCC 6633.[1][2][3][4] It is a non-ribosomally synthesized peptide with a cyclic structure, composed of a heptapeptide linked to a β-amino fatty acid.[1][2][4] The peptide moiety consists of the amino acid sequence Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with some amino acids in the D-configuration.[1][2][4] this compound exhibits a broad spectrum of antifungal activity against pathogenic fungi and yeasts, making it a compound of significant interest for agricultural and clinical applications.[5][6][7] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic organization, enzymatic machinery, and regulatory aspects.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound is orchestrated by a 38 kb gene cluster, designated the myc operon.[1][2][6][8] This operon was identified in Bacillus subtilis ATCC 6633 and consists of four open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][2][3][9][10] The entire operon is under the control of a single promoter, Pmyc.[3][6][11]

-

fenF : This gene encodes a malonyl-coenzyme A transacylase.[3][12]

-

mycA, mycB, and mycC : These genes encode the three large multi-enzyme complexes that constitute the this compound synthetase.[1][2][3] These enzymes are non-ribosomal peptide synthetases (NRPSs) and, in the case of MycA, a hybrid PKS/NRPS enzyme.[1][2][4][13][14]

The Core Biosynthesis Pathway

This compound is assembled through a multi-step process involving both fatty acid and peptide synthesis machinery. The overall process can be divided into three main stages: initiation with a β-amino fatty acid, elongation of the peptide chain, and cyclization.

Initiation: Synthesis of the β-Amino Fatty Acid

The synthesis of the this compound molecule begins with the formation of a β-amino fatty acid chain. This process is initiated by the MycA subunit, which is a unique hybrid enzyme exhibiting domains with homology to fatty acid synthases, polyketide synthases, and amino transferases.[1][2][4] This multifunctional enzyme is responsible for the initial steps of incorporating the fatty acid moiety.[6] The length of the fatty acid chain can vary, typically from C15 to C17, and can be linear or branched (iso or anteiso).[15][16]

Elongation: Non-Ribosomal Peptide Synthesis

Following the attachment of the fatty acid, the heptapeptide chain is assembled by the modular action of the this compound synthetase complex (MycA, MycB, and MycC). This complex functions as a classical non-ribosomal peptide synthetase (NRPS). Each of the seven modules within the synthetase is responsible for the recognition, activation, and incorporation of a specific amino acid. The peptide sequence is Asn-Tyr-Asn-Gln-Pro-Ser-Asn.[1][2] The second, third, and sixth amino acids (Tyr, Asn, and Ser) are present in the D-configuration.[1][2][4]

Cyclization and Release

The final step in this compound biosynthesis is the cyclization of the lipopeptide. This is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module. The TE domain releases the fully assembled lipopeptide from the enzyme complex and catalyzes the formation of the cyclic ester bond, resulting in the mature this compound molecule.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the modular organization of the this compound synthetase and the biosynthesis pathway.

Caption: this compound biosynthesis pathway overview.

Quantitative Data on this compound Production

The production of this compound can be influenced by genetic modifications and culture conditions. The following tables summarize key quantitative data from studies on Bacillus subtilis.

Table 1: this compound Production in Wild-Type and Engineered B. subtilis Strains

| Strain | Genotype/Modification | This compound Production (mg/L) | Reference |

| B. subtilis ATCC 6633 | Wild-type | 17 (in flask), 4.35 (in bioreactor) | [3] |

| B. subtilis BBG100 | Pmyc replaced with constitutive PrepU | 203 (in flask), 66 (in bioreactor) | [3] |

| B. subtilis ATCC 6633 | Wild-type | 55.0 ± 10.3 | [13][14] |

| B. subtilis BV12I37 | codY knockout | 45.7 ± 1.3 | [13][14] |

| B. subtilis BBG133 | ilvA overexpression | 36.7 ± 18.1 | [13][14] |

| B. subtilis RFB112 | Pmyc replaced with PxylA | 880 | [17] |

Table 2: this compound Isoform Distribution in B. subtilis BBG100

| Isoform | Relative Abundance (%) | Reference |

| iso-C16 | 26 | [13] |

| Gln3 C17 | 1 | [13] |

| n-C16 | 2 | [13] |

| anteiso-C17 | 45 | [13] |

| iso-C17 | 23 | [13] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound biosynthesis.

Gene Disruption via Insertional Mutagenesis

This protocol describes the process of disrupting a target gene in B. subtilis to create a knockout mutant.

Caption: Workflow for gene disruption in Bacillus subtilis.

Methodology:

-

Plasmid Construction: An internal fragment of the target gene (e.g., mycB) is amplified by PCR. This fragment is then cloned into a temperature-sensitive integration vector, such as pORI28, which carries an antibiotic resistance marker (e.g., chloramphenicol). The resulting plasmid is transformed into E. coli for amplification.

-

Transformation of B. subtilis : The constructed plasmid is then transformed into competent B. subtilis cells.

-

Selection of Integrants: Transformants are selected on a medium containing the appropriate antibiotic at a non-permissive temperature (e.g., 37°C) for the plasmid's replication. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination within the cloned gene fragment.

-

Verification: The correct integration of the plasmid at the target locus is verified by PCR using primers that flank the integration site.

-

Phenotypic Analysis: The resulting mutant strain is then analyzed for the expected phenotype, such as the loss of this compound production, which can be confirmed by techniques like MALDI-TOF mass spectrometry.[1]

Analysis of this compound Production by HPLC and Mass Spectrometry

This protocol outlines the steps for the extraction, quantification, and identification of this compound from B. subtilis cultures.

Methodology:

-

Extraction: The lipopeptide fraction is obtained from the culture supernatant.

-

HPLC Analysis: The extracted lipopeptides are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The concentration of this compound can be determined by comparing the peak area to a standard curve.[17]

-

Mass Spectrometry Analysis: The identity of the this compound isoforms is confirmed using mass spectrometry techniques such as Fast Atom Bombardment (FAB) mass spectrometry or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[1][17] Different isoforms are identified by their characteristic mass-to-charge ratios (m/z).[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript levels of the myc operon genes.

Methodology:

-

RNA Isolation: Total RNA is extracted from B. subtilis cells at different time points during cultivation using a commercial RNA extraction kit.[9]

-

cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific to the target genes (mycA, mycB, mycC) and a reference gene (e.g., 16S rDNA). The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.[9]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalizing the expression levels to the reference gene.[9]

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Bacillus, is induced during the stationary phase of growth.[3][18] This regulation is complex and involves various signaling pathways that respond to cell density and nutrient availability. While the specific regulatory network for this compound is not fully elucidated, it is known that the synthesis of iturinic lipopeptides is generally induced during the stationary phase.[3][18]

Genetic engineering approaches have been successfully employed to enhance this compound production by replacing the native Pmyc promoter with strong constitutive or inducible promoters.[3][17][18] For instance, replacing Pmyc with the constitutive promoter PrepU from the Staphylococcus aureus plasmid pUB110 resulted in a 15-fold increase in this compound production.[18] Similarly, using the tightly regulated xylA promoter from Bacillus megaterium led to a 50-fold increase in production.[17]

Conclusion

The this compound biosynthesis pathway in Bacillus species is a well-characterized example of non-ribosomal peptide synthesis coupled with polyketide synthesis. The myc operon encodes a remarkable enzymatic machinery that assembles this potent antifungal lipopeptide. Understanding this pathway in detail has enabled significant improvements in this compound production through metabolic engineering. Further research into the regulatory networks governing this compound biosynthesis will likely unveil new strategies for optimizing its production and pave the way for its broader application in agriculture and medicine.

References

- 1. The this compound synthetase of Bacillus subtilis ATCC6633: A multifunctional hybrid between a peptide synthetase, an amino transferase, and a fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | Lipopeptide Antibiotic for Research [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and characterization of a this compound homologue antagonizing Verticillium dahliae produced by Bacillus subtilis strain Z15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of this compound Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. core.ac.uk [core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Genetic Regulation of Mycosubtilin Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide from the iturin family, is synthesized by Bacillus subtilis. Its production is a complex, tightly regulated process, governed by a specific gene cluster and a network of transcriptional regulators responsive to environmental and cellular cues. Understanding this regulatory framework is paramount for harnessing this compound's therapeutic potential through metabolic engineering and process optimization. This document provides a comprehensive overview of the this compound biosynthesis operon, the key regulatory proteins and pathways that control its expression, and detailed experimental protocols for its study and manipulation.

The this compound Biosynthesis Gene Cluster (myc)

The synthesis of this compound is directed by a large, 38 kb operon in Bacillus subtilis ATCC 6633.[1][2][3] This gene cluster is a hybrid system, encoding both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) functionalities, which work in concert to assemble the final lipopeptide structure.[2][4] The operon consists of four primary open reading frames (ORFs).[1][3][4] Genetic disruption of this operon has been shown to completely abolish this compound production, confirming its essential role.[1][3][5]

Table 1: Genes and Proteins of the this compound Operon

| Gene | Encoded Protein | Estimated Size (kDa) | Function |

| fenF | FenF | 45.2 | Malonyl-CoA transacylase, involved in providing the fatty acid precursor.[1][4] |

| mycA | MycA | 449.3 | A multifunctional hybrid enzyme combining PKS, NRPS, and amino transferase domains to initiate lipopeptide synthesis.[1][3] |

| mycB | MycB | 612.3 | A large NRPS responsible for activating and incorporating specific amino acids into the growing peptide chain.[1] |

| mycC | MycC | 297.9 | The final NRPS module that completes the heptapeptide ring and releases the this compound molecule.[1] |

Transcriptional Regulation of the myc Operon

The expression of the myc operon is not constitutive; it is controlled by a network of global and transition-state regulators that respond to nutrient availability and cell density. Unlike the regulation of surfactin, another lipopeptide from B. subtilis, the this compound operon's expression is not primarily controlled by the ComA/ComP quorum-sensing system.[6][7] Instead, its regulation is dominated by repressors that are active during exponential growth and in nutrient-rich conditions.

// Nodes Nutrients [label="High Nutrients\n(BCAAs, GTP)", fillcolor="#FBBC05", fontcolor="#202124"]; StationaryPhase [label="Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; CodY [label="CodY", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AbrB [label="AbrB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; myc_operon [label="myc Operon\n(fenF, mycA, mycB, mycC)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nProduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Nutrients -> CodY [label="Activates", fontcolor="#5F6368"]; StationaryPhase -> AbrB [label="De-represses", style=dashed, arrowhead=tee, fontcolor="#5F6368"]; CodY -> myc_operon [label="Represses", arrowhead=tee]; AbrB -> myc_operon [label="Represses", arrowhead=tee]; myc_operon -> this compound [arrowhead=vee];

} caption: "Figure 2: Core transcriptional regulation of the myc operon."

Table 2: Key Transcriptional Regulators of this compound Production

| Regulator | Type | Regulatory Effect on myc Operon | Key Signals / Conditions |

| AbrB | Transition-state regulator | Negative (Primary Repressor) | Expression of the myc operon is primarily regulated by AbrB.[6][8] It represses transcription during the exponential growth phase. |

| CodY | Global transcriptional regulator | Negative (Repressor) | Senses high concentrations of branched-chain amino acids (BCAAs) and GTP, repressing myc expression under nutrient-rich conditions.[9][10][11][12] |

| DegU | Response Regulator | Indirect/Complex | Part of the DegS-DegU two-component system. While it regulates many secondary metabolites, its direct role on this compound is less defined, possibly acting upstream of other regulators.[13][14][15][16] |

| ComA | Response Regulator | None | Primarily regulates the srfA (surfactin) operon; does not significantly modulate myc operon expression.[6][7] |

Expression of the myc operon is highest in rich medium, and its synthesis is typically induced during the stationary phase of growth.[4][6][8]

Genetic Engineering for this compound Overproduction

Targeted genetic modification has proven highly effective in boosting this compound yields. The most successful strategy involves decoupling the myc operon from its native, tightly repressed promoter and placing it under the control of a strong, constitutive promoter.

Promoter Replacement Strategy

The native promoter of the myc operon, Pmyc, was replaced with the PrepU promoter from the staphylococcal plasmid pUB110.[4][17] This promoter is known to be strong and constitutively active in B. subtilis.[4] The resulting engineered strain, designated BBG100 , demonstrated a significant increase in this compound production.[9][17]

// Nodes pbp_region [label="1. PCR Amplify\nUpstream Homology Region\n('pbp')", fillcolor="#F1F3F4", fontcolor="#202124"]; fenF_region [label="2. PCR Amplify\nDownstream Homology Region\n('fenF')", fillcolor="#F1F3F4", fontcolor="#202124"]; pUC19 [label="3. Ligate Fragments into\nReplication-Deficient Plasmid\n(e.g., pUC19-based)", fillcolor="#FBBC05", fontcolor="#202124"]; cassette [label="PrepU-neo Cassette\n(Constitutive Promoter +\nNeomycin Resistance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transformation [label="4. Transform B. subtilis\nATCC 6633", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recombination [label="5. Homologous Recombination\n(Double Crossover)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; selection [label="6. Select for Neomycin\nResistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BBG100 [label="Result: BBG100 Strain\n(Pmyc replaced by PrepU)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pbp_region -> pUC19; fenF_region -> pUC19; cassette -> pUC19; pUC19 -> transformation; transformation -> recombination; recombination -> selection; selection -> BBG100; } caption: "Figure 3: Workflow for creating the BBG100 overproducing strain."

Table 3: Impact of Genetic Modifications on this compound Production

| Strain | Genetic Modification | Effect on this compound Production |

| BBG100 | Native Pmyc promoter replaced with constitutive PrepU promoter. | 10 to 15-fold increase compared to the wild-type ATCC 6633 strain.[2][9][17] |

| mycA mutant | Insertional mutagenesis of the mycA gene. | Complete abolishment of this compound production.[1][3] |

Influence of Precursors on this compound Isoform Production

The fatty acid moiety of this compound can vary in length and branching (iso- or anteiso-forms), leading to different isoforms with potentially varied antifungal activities. The anteiso-C17 isoform, in particular, has been shown to have high activity against Aspergillus niger.[2][9] The specific isoform profile can be influenced by supplementing the growth medium with precursor amino acids.

Table 4: Effect of Amino Acid Supplementation on this compound Production in B. subtilis ATCC 6633

| Amino Acid Supplemented (2 g/L) | This compound Concentration (mg/L) | Primary Effect |

| None (Control) | 55.0 ± 10.3 | Baseline production with a mix of isoforms.[2][9] |

| Leucine (Leu) | 66.1 ± 5.2 | Slightly increased total production.[2][9] |

| Valine (Val) | 71.4 ± 5.4 | Moderately increased total production.[2][9] |

| Isoleucine (Ile) | 77.3 ± 7.6 | Highest total production; significantly shifts the profile towards the synthesis of anteiso-C17 this compound.[2][9] |

Key Experimental Protocols

Protocol 1: Gene Disruption via Insertional Mutagenesis

This protocol describes the method used to create a this compound-negative phenotype by disrupting the myc operon.

-

Fragment Amplification: An internal fragment (approx. 2 kb) of a target gene (e.g., mycA) is amplified via PCR from B. subtilis ATCC 6633 genomic DNA.

-

Plasmid Construction: The amplified fragment is cloned into an integration plasmid that cannot replicate in B. subtilis, such as pORI28 (Erythromycin resistant, EmR). This plasmid lacks the repA replication initiation gene.[5]

-

Protoplast Transformation:

-

B. subtilis ATCC 6633 protoplasts are prepared.

-

The protoplasts are co-transformed with two plasmids:

-

The integration plasmid carrying the mycA fragment (e.g., pORI28-mycA).

-

A helper plasmid, pVE6007 (Chloramphenicol resistant, CmR), which contains a temperature-sensitive version of the repA gene.[5]

-

-

-

Integration and Selection:

-

The transformed cells are first grown at a permissive temperature (30°C), allowing both plasmids to replicate.

-

The culture is then shifted to a restrictive temperature (37°C). At this temperature, the RepA protein from pVE6007 is inactivated, and the pORI28-mycA plasmid can only be maintained if it integrates into the chromosome.[5]

-

Integration occurs via homologous recombination at the target mycA locus.

-

Cells are plated on a medium containing erythromycin at 37°C to select for successful integrants.

-

-

Verification: The disruption of the myc operon is confirmed by PCR and loss of this compound production is verified using MALDI-TOF mass spectrometry.[1][3]

Protocol 2: Analysis of Promoter Activity using lacZ Reporter Fusions

This method is used to quantify the transcriptional activity of the myc and srfA promoters under different conditions.

-

Plasmid Construction: The promoter region of interest (e.g., Pmyc) is amplified by PCR and cloned upstream of a promoterless lacZ (β-galactosidase) gene in an integration vector suitable for B. subtilis.

-

Strain Construction: The resulting reporter plasmid is transformed into B. subtilis ATCC 6633. As this strain has low natural competence, transformation can be stimulated by co-transformation with plasmid pGSP12, which expresses the competence transcription factor ComK.[6][8] The plasmid integrates into a specific locus in the chromosome (e.g., the amyE locus) via homologous recombination.

-

Cultivation: The reporter strain is grown under various conditions (e.g., minimal vs. rich medium, different growth phases).

-

β-Galactosidase Assay:

-

Samples are collected at different time points during growth.

-

Cells are permeabilized (e.g., with toluene or SDS/chloroform).

-

The substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) is added.

-

The reaction is stopped, and the amount of o-nitrophenol produced is quantified by measuring absorbance at 420 nm.

-

Activity is typically reported in Miller units.

-

Protocol 3: Quantification of this compound by MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for detecting this compound.

-

Sample Preparation: A lipopeptide fraction is extracted from the supernatant of a B. subtilis culture, often via acid precipitation (lowering pH to 2.0 with HCl) followed by extraction with an organic solvent (e.g., methanol or ethyl acetate).

-

Matrix Application: The extracted sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto the MALDI target plate. The spot is allowed to air dry, allowing co-crystallization of the analyte and matrix.

-

Data Acquisition: The target plate is inserted into the mass spectrometer. A pulsed laser irradiates the sample spot, causing desorption and ionization of the this compound molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. This compound produces a characteristic cluster of peaks corresponding to its different fatty acid isoforms, which can be clearly distinguished from other lipopeptides like surfactin.[1][3][5]

References

- 1. The this compound synthetase of Bacillus subtilis ATCC6633: A multifunctional hybrid between a peptide synthetase, an amino transferase, and a fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Novel Methods for Genetic Transformation of Natural Bacillus subtilis Isolates Used To Study the Regulation of the this compound and Surfactin Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of this compound Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CodY Regulates Expression of the Bacillus subtilis Extracellular Proteases Vpr and Mpr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Bacillus subtilis CodY represses early-stationary-phase genes by sensing GTP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Regulation of the Response Regulator Gene degU through the Binding of SinR/SlrR and Exclusion of SinR/SlrR by DegU in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A DegU-P and DegQ-Dependent Regulatory Pathway for the K-state in Bacillus subtilis [frontiersin.org]

- 16. Phosphorylated DegU Manipulates Cell Fate Differentiation in the Bacillus subtilis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arxiv.org [arxiv.org]

An In-depth Technical Guide to Mycosubtilin: Chemical Structure, Isoforms, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin is a potent antifungal lipopeptide belonging to the iturin family, produced by various strains of Bacillus subtilis.[1] Its broad-spectrum activity against pathogenic fungi and yeasts has garnered significant interest in the fields of agriculture, food preservation, and medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known isoforms, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Chemical Structure of this compound

This compound is a cyclic lipopeptide composed of a heptapeptide ring linked to a β-amino fatty acid. The peptide moiety has the amino acid sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Ser-L-Asn.[1] This cyclic structure is crucial for its biological activity, contributing to its ability to disrupt fungal cell membranes.

The core chemical structure of this compound is depicted below:

References

The Core Mechanism of Mycosubtilin's Antifungal Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a cyclic lipopeptide produced by various Bacillus subtilis strains, stands out for its potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's fungicidal action. The primary mode of action involves a direct interaction with the fungal cell membrane, leading to a cascade of events that compromise cellular integrity and viability. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological processes involved, offering a comprehensive resource for researchers in mycology and drug development.

Primary Antifungal Action: Disruption of the Fungal Cell Membrane

The principal mechanism of this compound's antifungal activity is the disruption of the fungal cell membrane's structure and function.[1] This lipopeptide integrates into the lipid bilayer, leading to membrane destabilization and subsequent leakage of essential cellular components.[1][2] This action is fungicidal, directly causing cell death rather than merely inhibiting growth.[3]

A key target for this compound within the fungal membrane is ergosterol.[4] The interaction with ergosterol is crucial for the lipopeptide's disruptive activity.[5] This interaction alters membrane permeability, resulting in the release of nucleotides, proteins, and lipids from the fungal cell.[3] The consequence of this membrane damage is observable as significant morphological changes in the fungal hyphae, including plasmolysis, shrinkage, curling, and breakdown.[1][4] Furthermore, this compound treatment leads to the destruction and deformation of both the plasma membrane and the cell wall of fungal hyphae.[4][6]

Quantitative Antifungal Activity of this compound

The efficacy of this compound has been quantified against various fungal pathogens. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for this compound and its different isoforms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Isoforms

| Fungal Pathogen | This compound Mixture (µM) | iso-C16 Isoform (µM) | n-C16 Isoform (µM) | anteiso-C17 Isoform (µM) | iso-C17 Isoform (µM) | Reference |

| Aspergillus niger | 8 | 32 | 16 | 8 | 16 | [7][8][9][10] |

| Botrytis cinerea | 8 | 32 | 16 | 8 | 16 | [7][8][9] |

| Candida albicans | 8 | >32 | 8 | 32 | 16 | [7][8][9] |

Table 2: IC50 Values of this compound Against Venturia inaequalis

| Venturia inaequalis Strain | This compound IC50 (mg/L) | 95% Confidence Interval | Reference |

| S755 (Tebuconazole sensitive) | 2.32 | 1.96–2.74 | [11] |

| rs552 (Tebuconazole resistant) | 3.34 | 2.62–4.25 | [11] |

Cellular and Molecular Consequences of this compound Treatment

Beyond direct membrane damage, this compound instigates a series of downstream cellular and molecular events that contribute to its antifungal potency.

Inhibition of Spore Germination and Mycotoxin Production

This compound effectively inhibits the formation and germination of conidial spores in a dose-dependent manner.[4][12] For instance, at a concentration of 50 μg/mL, the germination rate of Fusarium graminearum and Fusarium verticillioides spores was significantly reduced to 17.52% and 29.03%, respectively.[4][12] This inhibitory action on sporulation and germination is critical in controlling the spread of fungal infections in agricultural settings.[4]

Furthermore, this compound has been shown to significantly decrease the production of mycotoxins.[4][6] Treatment with 50 μg/mL of this compound resulted in a substantial reduction in deoxynivalenol (DON) and B-series fumonisins (FB1, FB2, and FB3) produced by F. graminearum and F. verticillioides, with inhibition rates of 48.92%, 48.48%, 52.42%, and 59.44%, respectively.[4][6][13] This effect is, at least in part, due to the downregulation of genes involved in mycotoxin biosynthesis.[4][13]

Induction of Necrosis and Mitochondrial Dysfunction

At the cellular level, this compound induces necrosis in fungal cells in a time-dependent manner.[1][3][8] Transcriptome analysis of Verticillium dahliae treated with C17 this compound revealed significant impacts on multiple cellular pathways.[1][3][8] These include the disruption of cell membrane and cell wall synthesis, inhibition of DNA replication and transcription, blockage of the cell cycle, and interference with energy and substance metabolism.[1][3][8]

A key organelle affected by this compound is the mitochondrion.[1][3][8] Treatment with this compound leads to mitochondrial swelling, suggesting mitochondrial dysfunction.[1][3][8] This is consistent with the observed disruption of the redox process within the fungal cells.[1][3]

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of this compound involves the perturbation of several key cellular processes. The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for investigating its antifungal effects.

Caption: Proposed signaling pathway of this compound's antifungal action.

Caption: Experimental workflow for investigating this compound's antifungal effects.

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures. Spores are harvested and suspended in sterile saline with 0.05% Tween 80. The spore suspension is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[12] Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.

-

Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at an appropriate temperature (e.g., 25°C or 35°C) for a duration dependent on the fungal species (typically 24-72 hours).

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control well. Growth inhibition can be assessed visually or by using a spectrophotometer.

Transmission Electron Microscopy (TEM) of Fungal Hyphae

This protocol provides a general framework for preparing fungal samples for TEM to observe ultrastructural changes.[17][18][19][20]

-

Fungal Culture and Treatment: Fungal hyphae are grown in a suitable liquid medium (e.g., Potato Dextrose Broth) to the desired growth phase. The culture is then treated with a specific concentration of this compound (e.g., 20 μg/mL) for a defined period.[12] An untreated culture serves as a control.

-

Fixation: The fungal mycelia are harvested by centrifugation and fixed with a primary fixative, typically a solution of 2.5% glutaraldehyde in a phosphate buffer (pH 7.2-7.4), for several hours at 4°C.

-

Post-fixation: After washing with the buffer, the samples are post-fixed with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step enhances the contrast of cellular structures.

-

Dehydration and Embedding: The fixed samples are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%). The dehydrated samples are then infiltrated and embedded in a suitable resin (e.g., Epon or Spurr's resin).

-

Ultrathin Sectioning and Staining: The resin blocks are sectioned into ultrathin sections (60-90 nm) using an ultramicrotome. The sections are collected on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: The stained sections are observed under a transmission electron microscope to visualize the internal ultrastructure of the fungal cells.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing changes in gene expression in fungi following this compound treatment.[12]

-

RNA Extraction: Fungal mycelia, treated with this compound (e.g., 50 μg/mL for 2 hours) and a control, are harvested.[4][12] Total RNA is extracted using a suitable method, such as a Trizol-based reagent or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for the target genes (e.g., those involved in mycotoxin biosynthesis) and a reference gene (e.g., actin or GAPDH) are used.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2^-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.

Conclusion

This compound exerts its potent antifungal activity primarily by targeting and disrupting the fungal cell membrane, with a specific affinity for ergosterol. This initial interaction triggers a cascade of detrimental events, including loss of membrane integrity, morphological deformities, inhibition of crucial life cycle stages like spore germination, and a reduction in virulence factors such as mycotoxins. Furthermore, this compound induces necrotic cell death and disrupts fundamental cellular processes, including mitochondrial function, energy metabolism, and DNA replication. The comprehensive understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the further development of this compound and its derivatives as effective and sustainable antifungal agents in various applications.

References

- 1. Transcriptome Analysis Reveals That C17 this compound Antagonizes Verticillium dahliae by Interfering with Multiple Functional Pathways of Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action of this compound, an antifungal antibiotic of Bacillus subtilis, on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iris.unito.it [iris.unito.it]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. Gene expression in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of this compound Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing mitochondrial dysfunction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Produced by Bacillus subtilis ATCC6633 Inhibits Growth and Mycotoxin Biosynthesis of Fusarium graminearum and Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Produced by Bacillus subtilis ATCC6633 Inhibits Growth and Mycotoxin Biosynthesis of Fusarium graminearum and Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. jsmm.org [jsmm.org]

- 18. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy. - Research - Institut Pasteur [research.pasteur.fr]

Mycosubtilin: A Technical Guide to its Antifungal Spectrum and Mechanism of Action Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosubtilin, a potent cyclic lipopeptide produced by various strains of Bacillus subtilis, stands at the forefront of biocontrol research due to its broad-spectrum antifungal activity.[1][2] As a member of the iturin family of antibiotics, this compound's efficacy against a wide array of plant pathogenic fungi makes it a compelling candidate for the development of sustainable agricultural fungicides.[3][4] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its underlying mechanism of action.

This compound is a heptapeptide linked to a β-amino fatty acid chain, a structure that facilitates its interaction with and disruption of fungal cell membranes.[2][5] This mode of action leads to membrane destabilization, leakage of cellular contents, and ultimately, cell death.[6][7] Its demonstrated activity against economically significant pathogens such as Fusarium, Verticillium, and Venturia species underscores its potential to mitigate crop losses and reduce reliance on synthetic chemical fungicides.[3][8]

Quantitative Antifungal Spectrum of this compound

The antifungal efficacy of this compound has been quantified against a range of plant pathogens. The following table summarizes the key findings from various studies, presenting data on minimum inhibitory concentrations (MICs), half-maximal inhibitory concentrations (IC50), and other measures of antifungal activity.

| Target Pathogen | Host Plant(s) | Antifungal Activity Metric | Concentration (µg/mL) | Reference(s) |

| Fusarium graminearum | Wheat, Maize | Growth Inhibition | 20 - 500 (dose-dependent) | [3] |

| Spore Germination Inhibition (24h) | 50 | [3] | ||

| Mycotoxin (DON) Reduction | 50 | [3][9] | ||

| Complete Growth Inhibition | 100 | [9] | ||

| Fusarium verticillioides | Maize | Growth Inhibition | 20 - 500 (dose-dependent) | [3] |

| Spore Germination Inhibition (24h) | 50 | [3] | ||

| Mycotoxin (Fumonisins) Reduction | 50 | [3][9] | ||

| Complete Growth Inhibition | 100 | [9] | ||

| Fusarium oxysporum | Various | Antifungal Defense | Not specified | [6] |

| Verticillium dahliae | Cotton, Various | Growth Inhibition | 5 - 10 | [2] |

| IC50 (C17 isoform) | Not specified | [10] | ||

| Venturia inaequalis (tebuconazole-sensitive) | Apple | IC50 | 2.32 (1.96–2.74) | [8] |

| Venturia inaequalis (tebuconazole-resistant) | Apple | IC50 | 3.34 (2.62–4.25) | [8] |

| Aspergillus niger | Various | High Activity (anteiso-C17 isoform) | Not specified | [1] |

| Botrytis cinerea | Various | Antifungal Defense | Not specified | [6] |

| Pythium aphanidermatum | Tomato | Antagonistic Activity | Not specified | [11] |

| Saccharomyces cerevisiae | - | MIC | 8 | [12] |

| Various Phytopathogens | Tropical Crops | MIC Range | 25 - 400 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antifungal properties. The following are synthesized protocols based on cited research.

Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This method determines the lowest concentration of this compound that visibly inhibits fungal growth in a liquid medium.

a. Inoculum Preparation:

-

Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a final density of approximately 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

b. Microdilution Assay:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared fungal spore suspension to each well.

-

Include positive controls (broth with fungal inoculum, no this compound) and negative controls (broth only).

-

Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[12]

Radial Growth Inhibition Assay - Agar Well Diffusion Method

This assay is used to assess the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.

a. Plate Preparation:

-

Prepare a suitable agar medium (e.g., PDA) and pour it into sterile Petri dishes.

-

Once the agar has solidified, create wells (e.g., 6-8 mm in diameter) using a sterile cork borer.

b. Inoculation:

-

Inoculate the agar plates with the target fungus. This can be done by spreading a spore suspension over the surface or by placing a mycelial plug from a fresh culture in the center of the plate.

c. Application of this compound:

-

Prepare different concentrations of this compound solution.

-

Pipette a fixed volume (e.g., 50-100 µL) of each this compound concentration into the wells.

-

Use the solvent as a negative control in one of the wells.

d. Incubation and Measurement:

-

Incubate the plates at the optimal temperature for the fungus.

-

After a defined incubation period (e.g., 3-7 days), measure the diameter of the inhibition zone (the clear area around the well where fungal growth is prevented).[11]

Spore Germination Assay

This protocol evaluates the effect of this compound on the germination of fungal spores.

a. Preparation:

-

Prepare a spore suspension of the target fungus as described in the MIC protocol.

-

Prepare different concentrations of this compound in a suitable liquid medium (e.g., PDB or sterile water).

b. Incubation:

-

Mix the spore suspension with the different concentrations of this compound solution. The final spore concentration should be around 1 x 10^6 conidia/mL.[3]

-

Incubate the mixtures at the optimal germination temperature for the fungus (e.g., 25°C) with shaking (e.g., 180 rpm).[3]

c. Microscopic Examination:

-

At specific time points (e.g., 6, 12, and 24 hours), take a sample from each treatment.

-

Place a drop of the sample on a microscope slide.

-

Observe under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.[3]

-

For each replicate, count at least 100-200 spores.

-

Calculate the percentage of germination inhibition compared to the control (spores in medium without this compound).

Mechanism of Action and Signaling Pathways

The primary antifungal action of this compound is the disruption of the fungal cell membrane.[6] Its lipophilic fatty acid chain inserts into the lipid bilayer, while the cyclic peptide portion interacts with membrane components. This integration leads to the formation of pores or channels, causing a loss of membrane integrity.[5] The consequences of this membrane permeabilization are severe for the fungal cell, leading to the leakage of essential ions and metabolites, disruption of cellular gradients, and ultimately, cell death.[5][7]

Furthermore, this compound has been shown to downregulate genes involved in mycotoxin biosynthesis, thereby reducing the virulence of pathogenic fungi.[3][6] In some cases, this compound can also induce systemic resistance in host plants, activating their natural defense mechanisms against pathogens.[14]

Caption: General mechanism of this compound's antifungal action.

The diagram above illustrates the key steps in this compound's antifungal activity. The lipopeptide first interacts with and inserts into the fungal cell membrane, leading to pore formation and increased permeability. This results in the leakage of vital cellular contents and the downregulation of genes responsible for producing harmful mycotoxins. Ultimately, these events disrupt cellular homeostasis and lead to fungal cell death.

Conclusion

This compound exhibits a potent and broad-spectrum antifungal activity against a variety of significant plant pathogens. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an effective agent for inhibiting fungal growth and proliferation. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's efficacy. As research continues to unravel the nuances of its interactions with fungal pathogens and host plants, this compound holds considerable promise as a cornerstone of future biocontrol strategies in agriculture, offering an environmentally friendly alternative to conventional chemical fungicides.

References

- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of this compound Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of a this compound homologue antagonizing Verticillium dahliae produced by Bacillus subtilis strain Z15 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Produced by Bacillus subtilis ATCC6633 Inhibits Growth and Mycotoxin Biosynthesis of Fusarium graminearum and Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Action of this compound, an antifungal antibiotic of Bacillus subtilis, on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-410604) | 1392-60-5 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptome Analysis Reveals That C17 this compound Antagonizes Verticillium dahliae by Interfering with Multiple Functional Pathways of Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Overproduction by Bacillus subtilis BBG100 Enhances the Organism's Antagonistic and Biocontrol Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. journals.plos.org [journals.plos.org]

Mycosubtilin's Interaction with Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the lipopeptide mycosubtilin and fungal cell membranes. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development. This document details the mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and illustrates the involved pathways and workflows.

Core Mechanism of Action: Targeting Fungal Ergosterol

This compound, a cyclic lipopeptide produced by Bacillus subtilis, exerts its potent antifungal activity primarily by targeting the fungal cell membrane. The core of its mechanism lies in the specific interaction with ergosterol, the predominant sterol in fungal membranes, which is absent in mammalian cells, making it an attractive target for antifungal therapy.[1][2] This interaction disrupts the membrane's integrity and function, ultimately leading to cell death.

The binding of this compound to ergosterol is a critical initiating event. Studies using Langmuir monolayers have demonstrated that the presence of ergosterol is crucial for the strong interaction and penetration of this compound into the lipid layer.[2] This interaction is dependent on the alcohol group of the sterol.[2] Following this initial binding, this compound molecules are thought to aggregate and form pores or ion channels within the membrane.[3] This pore formation leads to a cascade of disruptive events:

-

Increased Membrane Permeability: The formation of pores compromises the selective permeability of the fungal membrane, leading to an uncontrolled efflux of essential intracellular components such as ions (e.g., K+), nucleotides, proteins, and lipids.[4][5]

-

Disruption of Membrane Potential: The uncontrolled ion leakage dissipates the electrochemical gradients across the fungal membrane, disrupting the membrane potential, which is vital for numerous cellular processes, including nutrient uptake and signaling.

-

Morphological Alterations: The physical disruption of the membrane and underlying cytoskeleton leads to observable morphological changes in fungal cells. These include hyphal shrinkage, deformation, and plasmolysis, as well as inhibition of spore germination and germ tube elongation.[1][5]

-

Induction of Necrosis: At sufficient concentrations, the extensive membrane damage and loss of cellular contents lead to necrotic cell death.[5][6]

Quantitative Data on this compound's Antifungal Activity

The antifungal efficacy of this compound has been quantified against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters used to evaluate its potency. The activity can vary depending on the specific isoform of this compound, which differ in the length and branching of their fatty acid chains.

| Fungal Species | This compound Isoform(s) | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |

| Verticillium dahliae 991 | C17 this compound | 3 | 1 | [5][6] |

| Fusarium graminearum | This compound (mixture) | 20-500 (dose-dependent inhibition) | - | [1] |

| Fusarium verticillioides | This compound (mixture) | - | - | [1] |

| Saccharomyces cerevisiae | This compound (mixture) | 8 | - | [7] |

| Venturia inaequalis (S755) | This compound (mixture) | - | 2.32 | [8] |

| Venturia inaequalis (rs552) | This compound (mixture) | - | 3.34 | [8] |

| Aspergillus niger | anteiso-C17 | 8 (µM) | - | [9] |

| iso-C17 | 16 (µM) | - | [9] | |

| n-C16 | 16 (µM) | - | [9] | |

| iso-C16 | 32 (µM) | - | [9] | |

| Botrytis cinerea | anteiso-C17 | 8 (µM) | - | [9] |

| n-C16 and iso-C17 | 16 (µM) | - | [9] | |

| iso-C16 | 32 (µM) | - | [9] | |

| Candida albicans | anteiso-C17 | 32 (µM) | - | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with fungal cell membranes.

Vesicle Leakage Assay

This assay is fundamental for demonstrating the pore-forming activity of this compound in a model membrane system.

Objective: To quantify the release of a fluorescent dye from liposomes upon exposure to this compound.

Materials:

-

Phospholipids (e.g., DOPC, DPPC)

-

Ergosterol

-

Fluorescent dye (e.g., calcein, carboxyfluorescein)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

-

This compound solution of known concentration

-

Buffer (e.g., HEPES or Tris-HCl)

Protocol:

-

Liposome Preparation:

-

Prepare a lipid film by dissolving phospholipids and ergosterol (at a physiologically relevant molar ratio, e.g., 4:1) in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution containing the fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein).

-

Subject the hydrated lipid suspension to several freeze-thaw cycles to promote the encapsulation of the dye.

-

Extrude the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

-

Purification:

-

Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

-

Collect the liposome-containing fractions, which will appear turbid.

-

-

Leakage Measurement:

-

Dilute the purified liposome suspension in the assay buffer in a cuvette to a concentration where the fluorescence is stable.

-

Record the baseline fluorescence (F₀) using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.

-

Add a specific concentration of this compound to the cuvette and immediately start recording the fluorescence intensity (F) over time.

-

After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and release all the encapsulated dye, and record the maximum fluorescence (F_max).

-

-

Data Analysis:

-

Calculate the percentage of dye leakage at each time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

-

Langmuir-Blodgett Monolayer Interaction Assay

This technique provides insights into the specific interactions between this compound and membrane lipids at the air-water interface.

Objective: To measure the change in surface pressure of a lipid monolayer upon the injection of this compound into the subphase.

Materials:

-

Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate)

-

Lipids (e.g., DPPC, ergosterol) dissolved in a volatile solvent (e.g., chloroform)

-

Aqueous subphase (buffer)

-

This compound solution

Protocol:

-

Trough Preparation:

-

Thoroughly clean the Langmuir trough and barriers.

-

Fill the trough with the aqueous subphase.

-

-

Monolayer Formation:

-

Carefully deposit the lipid solution onto the subphase surface drop by drop using a microsyringe.

-

Allow the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

-

-

Interaction Measurement:

-

Compress the monolayer using the barriers to a desired initial surface pressure (Πi), mimicking the lateral pressure of a biological membrane.

-

Inject the this compound solution into the subphase beneath the monolayer and gently stir.

-

Record the change in surface pressure (ΔΠ) over time as this compound interacts with and inserts into the lipid monolayer.

-

-

Data Analysis:

-

Plot the change in surface pressure (ΔΠ) as a function of time.

-

Determine the maximum surface pressure increase to quantify the extent of this compound insertion into the monolayer.

-

Electron Microscopy of Fungal Cells

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes induced by this compound on fungal cells.

Objective: To observe the ultrastructural alterations in fungal hyphae and spores after treatment with this compound.

Materials:

-

Fungal culture

-

This compound solution

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Critical point dryer (for SEM)

-

Ultramicrotome (for TEM)

-

Resin for embedding (for TEM)

-

SEM and TEM instruments

Protocol:

-

Sample Treatment:

-

Grow the fungal culture to the desired stage (e.g., logarithmic growth phase).

-

Treat the fungal cells with a specific concentration of this compound for a defined period.

-

Include an untreated control group.

-

-

Fixation:

-

Harvest the fungal cells and fix them with a primary fixative (e.g., 2.5% glutaraldehyde) to preserve their structure.

-

Wash the cells with buffer and then post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

-

-

Dehydration and Drying (for SEM):

-

Dehydrate the fixed cells through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

-

Dry the samples using a critical point dryer to prevent collapse of the cellular structures.

-

Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

-

-

Dehydration, Embedding, and Sectioning (for TEM):

-

Dehydrate the fixed cells through a graded ethanol series.

-

Infiltrate the samples with resin and embed them in resin blocks.

-

Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

-

Imaging:

-

Visualize the prepared samples using an SEM or TEM to observe and document any morphological changes.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's interaction with fungal cell membranes.

Caption: Mechanism of this compound action on the fungal cell membrane.

Caption: Experimental workflow for the vesicle leakage assay.

Caption: Inferred signaling pathway from transcriptomic data.

Conclusion and Future Directions

This compound's interaction with fungal cell membranes presents a compelling case for its development as a potent and selective antifungal agent. Its primary mechanism, centered on the disruption of ergosterol-containing membranes, offers a clear rationale for its efficacy. The quantitative data underscore its activity against a variety of fungal pathogens.

Future research should focus on several key areas to further elucidate its mechanism and potential applications:

-

High-Resolution Structural Studies: Determining the precise structure of the this compound-ergosterol complex and the resulting membrane pores would provide invaluable insights for rational drug design.

-

Elucidation of Signaling Pathways: While transcriptomic data provide a broad overview of the cellular response, further investigation is needed to delineate the specific signaling cascades that are triggered by the initial membrane perturbation.

-

Synergistic Interactions: Exploring the synergistic effects of this compound with other antifungal agents could lead to more effective combination therapies that combat drug resistance.

-

In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound for clinical and agricultural applications.

By continuing to unravel the intricate details of this compound's interaction with fungal cell membranes, the scientific community can pave the way for novel and effective strategies to combat fungal diseases.

References

- 1. Transcriptome Analysis Reveals That C17 this compound Antagonizes Verticillium dahliae by Interfering with Multiple Functional Pathways of Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of the antifungal this compound with ergosterol-containing interfacial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Action of this compound, an antifungal antibiotic of Bacillus subtilis, on the cell membrane of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ibp.cas.cn [ibp.cas.cn]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Antifungal Activities of Bacillus subtilis Lipopeptides to Two Venturia inaequalis Strains Possessing Different Tebuconazole Sensitivity [frontiersin.org]

- 9. Isolation and characterization of a this compound homologue antagonizing Verticillium dahliae produced by Bacillus subtilis strain Z15 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the myc Gene Cluster in Mycosubtilin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosubtilin, a potent antifungal lipopeptide from the iturin family, is synthesized by the soil bacterium Bacillus subtilis. Its production is orchestrated by a complex and unique enzymatic assembly line encoded by the myc gene cluster. This technical guide provides an in-depth exploration of the myc gene cluster, detailing its organization, the function of its constituent genes, the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid mechanism of this compound biosynthesis, and regulatory aspects. Furthermore, this document presents quantitative data on this compound production, detailed experimental protocols for key analytical and genetic manipulation techniques, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to this compound

This compound is a secondary metabolite produced by Bacillus subtilis ATCC 6633, belonging to the iturin family of lipopeptide antibiotics.[1][2] It is characterized by a cyclic heptapeptide linked to a β-amino fatty acid moiety.[1][2][3] This amphiphilic structure confers strong antifungal properties against a wide spectrum of pathogenic fungi, making it a compound of significant interest for applications in agriculture, food preservation, and medicine.[3][4][5] The peptide sequence is Asn-Tyr-Asn-Gln-Pro-Ser-Asn, with the tyrosine, asparagine, and serine at positions 2, 3, and 6, respectively, present in the D-isomeric form.[2] The biosynthesis of this complex molecule is not ribosomal; instead, it is directed by a large multienzyme complex encoded by the myc gene cluster.

The myc Gene Cluster: Organization and Function

The genetic blueprint for this compound synthetase is located on a 38 kb operon known as the myc gene cluster.[1][2][3][6] This cluster comprises four primary open reading frames (ORFs): fenF, mycA, mycB, and mycC.[1][3][6] These genes encode the multifunctional enzymes that collectively assemble the this compound molecule. Genetic disruption of this operon has been shown to completely abolish this compound production, confirming its essential role.[7]

Gene Functions and Protein Products